(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone
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Overview
Description
“(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H12N2OS . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be confirmed through analytical data.Scientific Research Applications
Structural Characterization and Antibacterial Activity
A study by Shahana and Yardily (2020) focused on the synthesis and characterization of novel compounds closely related to (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone. They utilized techniques such as UV, IR, NMR, and mass spectrometry for structural characterization. The compounds were analyzed for their antibacterial activity using molecular docking studies, which help understand their potential as antibacterial agents (Shahana & Yardily, 2020).
Synthesis and Antibacterial Screening
Landage, Thube, and Karale (2019) synthesized a series of compounds including derivatives of this compound. These compounds were characterized by spectral and analytical data and evaluated for their antibacterial activities. The focus of this research was to explore the potential of these compounds in addressing bacterial infections (Landage, Thube, & Karale, 2019).
Antitumor Activity
Research by Bhole and Bhusari (2011) explored the synthesis of certain compounds, including those related to this compound, to examine their potential anticancer activity. The compounds demonstrated inhibitory effects on various cancer cell lines, particularly leukemia, lung cancer, and renal cancer, highlighting their potential in cancer therapy (Bhole & Bhusari, 2011).
Synthesis and Evaluation as Bioisosteres
Hillgren et al. (2010) prepared a focused library of compounds including [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, aiming to find potent inhibitors of type III secretion in Gram-negative bacteria. These compounds are considered potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors (Hillgren, Dahlgren, To, & Elofsson, 2010).
Synthesis and Biological Evaluation
Patil and Bhatt (2010) synthesized derivatives of 4-thiazolidinone, including compounds related to this compound. These compounds were evaluated for their antibacterial and antifungal activity, contributing to the understanding of their potential as therapeutic agents with lower toxicity (Patil & Bhatt, 2010).
Future Directions
The future directions for research on “(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in thiazole derivatives, this compound could have promising applications in various fields .
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
This compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to the active site of the enzyme
Biochemical Pathways
By inhibiting Chk1, it could potentially disrupt the cell cycle regulation, leading to cell cycle arrest or apoptosis .
Result of Action
Given its target, it is likely to affect cell cycle progression and potentially induce cell death in cells with DNA damage .
properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-7-3-1-4-8-12)14-11-17-16(20-14)18-13-9-5-2-6-10-13/h1-11H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJYYOGASICIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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